Cy5.5

Overview

Description

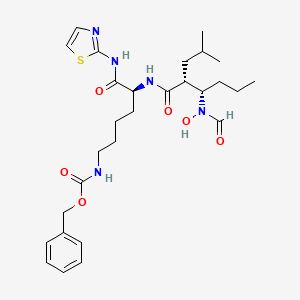

Cy5.5, also known as Cyanine-5.5, is a near-infrared fluorescent dye that emits light at a wavelength of approximately 703 nanometers when excited at around 683 nanometers . This dye belongs to the cyanine family, which is characterized by a conjugated system between two nitrogen atoms. This compound is widely used in various scientific fields due to its high sensitivity and specificity in imaging applications .

Mechanism of Action

Target of Action

Cy5.5, a member of the Cyanine family of synthetic polymethine dyes , is primarily used to fluorescently label oligonucleotides at either the 5’ or 3’ end, or internally . It is reactive, water-soluble, and has an absorbance maximum of 649 nm and an emission maximum of 670 nm .

Mode of Action

This compound interacts with its targets through non-covalent interactions . The differences in the luminescence properties and energy gaps of this compound molecules may be caused by the length of the conjugated chains between the two aromatic rings in the molecule . The fluorescence enhancement is thought to be directly related to the loss of rotational isomerization in cyanine dyes, an effect that would be promoted by stronger stacking systems .

Biochemical Pathways

The exact biochemical pathways affected by Cy5It is known that cy55 plays a crucial role in biomedical imaging, especially in precision imaging of tumors and single-cell imaging of specific cells . It is also used in research related to drug metabolism labeling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cy5It is known that cy55 has good luminescence properties and important biomedical tracer applications .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its luminescent properties. It emits longer wavelengths of visible light after absorbing a certain wavelength of light . This property makes it invaluable in the field of biomedical imaging .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the fluorescence properties of this compound depend on the environment . Moreover, this compound is more sensitive than Cy5 to environmental factors as well as to the structure of the linker . Despite its wide range of applications, this compound still suffers from low fluorescence quantum efficiency and a tendency to aggregate and denature .

Biochemical Analysis

Biochemical Properties

Cy5.5 plays a crucial role in biochemical reactions, primarily as a fluorescent label for peptides, proteins, and oligonucleotides. It interacts with various biomolecules through covalent bonding, often facilitated by reactive groups such as succinimidyl esters. These interactions enable the visualization and tracking of biomolecules in complex biological systems. For instance, this compound can be conjugated to antibodies, allowing for the detection and quantification of specific proteins in fluorescence-based assays .

Cellular Effects

This compound influences cellular processes by serving as a marker for cellular uptake and distribution studies. When conjugated to liposomes, this compound can be used to monitor the release and distribution of liposomal cargo within cells. Studies have shown that this compound-loaded liposomes exhibit fluorescence recovery and plateau after several hours of incubation with cells, indicating successful cellular uptake and distribution . Additionally, this compound can be used to label specific cell surface receptors, aiding in the study of receptor-mediated endocytosis and other cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection of labeled biomolecules. The mechanism involves the excitation of electrons in the dye molecule, followed by the emission of photons as the electrons return to their ground state. This process is highly efficient, making this compound a valuable tool for fluorescence imaging .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but prolonged exposure to light and certain chemical environments can lead to photobleaching and degradation. Studies have shown that this compound-labeled compounds can maintain their fluorescence for extended periods, making them suitable for long-term imaging studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In tumor imaging studies, this compound-labeled compounds have been shown to accumulate in tumors in a dose-dependent manner. Higher doses result in stronger fluorescence signals, allowing for better visualization of tumor tissues. Excessive doses may lead to non-specific binding and background fluorescence, highlighting the importance of optimizing dosage for specific applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to its conjugated biomolecules. For example, when conjugated to peptides or proteins, this compound can be used to study the metabolism and degradation of these biomolecules in vivo. The dye itself is relatively inert and does not significantly interfere with the metabolic processes of the conjugated biomolecules .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion and receptor-mediated endocytosis. The dye can be conjugated to various transporters or binding proteins to enhance its localization to specific cellular compartments. For instance, this compound-labeled nanoparticles can be used to study the biodistribution of drugs and other therapeutic agents in vivo .

Subcellular Localization

The subcellular localization of this compound depends on the nature of its conjugated biomolecules. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound-labeled peptides can be designed to target the nucleus, mitochondria, or other organelles, allowing for detailed studies of subcellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5.5 involves several steps. Initially, 1,3-disulfonic acid-6-naphthylhydrazine reacts with methyl isopropyl ketone to produce 1,1,2-trimethyl-benzindole-1,3-disulphonate. This intermediate then reacts with ethyl iodide and 6-bromocaproic acid to form N-ethyl-2,3,3-trimethyl-benzindole-5,7-disulphonate and N-(epsilon-carboxy-pentyl)-2,3,3-trimethyl-benzindole-5,7-disulphonate. These products are further reacted with beta-anilino-acraldehyde-anil-hydrochloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as thin-layer chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Cy5.5 primarily undergoes substitution reactions due to the presence of reactive groups on its structure. These reactions are essential for conjugating the dye to various biomolecules.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include ethyl iodide, 6-bromocaproic acid, and beta-anilino-acraldehyde-anil-hydrochloride. The reactions typically occur under controlled temperatures and pH conditions to ensure optimal yield and stability .

Major Products

The major products formed from these reactions are conjugated forms of this compound, which are used in various imaging and diagnostic applications .

Scientific Research Applications

Cy5.5 has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent marker in various chemical assays.

Comparison with Similar Compounds

Cy5.5 is often compared with other cyanine dyes such as Cy3, Cy5, and Cy7. These dyes differ in their absorption and emission wavelengths, which are determined by the length of the conjugated chains between the aromatic rings in their structures . This compound is unique in its near-infrared emission, making it particularly suitable for deep tissue imaging and applications requiring minimal background fluorescence .

List of Similar Compounds

- Cy3

- Cy5

- Cy7

- Cy7.5

This compound stands out due to its specific emission wavelength and high sensitivity, making it a valuable tool in various scientific and medical applications.

Properties

CAS No. |

210892-23-2 |

|---|---|

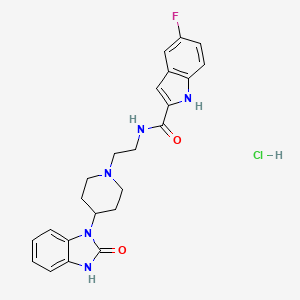

Molecular Formula |

C₄₁H₄₄N₂O₁₄S₄ |

Molecular Weight |

917.05 |

IUPAC Name |

(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |

InChI |

InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57) |

InChI Key |

LIZDKDDCWIEQIN-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C3=CC(=CC(=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC(=CC(=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Cyanine 5.5?

A1: While the exact molecular formula and weight may vary slightly depending on the specific Cyanine 5.5 derivative, the generally accepted values are:

Q2: What is the significance of the spectroscopic data for Cyanine 5.5?

A2: Cyanine 5.5 exhibits characteristic absorption and emission spectra in the near-infrared (NIR) region. Its maximum absorbance wavelength is typically around 675 nm, while its emission peak is around 690-700 nm. [, , , , ] These properties make it ideal for in vivo imaging applications, as biological tissues exhibit minimal autofluorescence in the NIR range. [, , , ]

Q3: How does Cyanine 5.5 perform under various conditions, and what are its common applications?

A3: Cyanine 5.5 demonstrates good chemical stability and can be conjugated to a variety of biomolecules, including antibodies, peptides, and nanoparticles, without significant loss of fluorescence. [, , , , , , ] It exhibits stability in simulated gastric fluid [] and maintains fluorescence in different biological environments. [, ] These features make it suitable for various applications like:

- In vivo optical imaging: Monitoring tumor growth, drug delivery, and biodistribution of therapeutics. [, , , , , , , ]

- Fluorescence microscopy: Visualizing cellular uptake and intracellular trafficking of labeled molecules. [, , , , ]

- Flow cytometry: Quantifying cell populations and analyzing cell surface marker expression. [, , , , ]

- Developing biosensors: Detecting specific analytes based on fluorescence changes upon binding. [, , ]

Q4: Can Cyanine 5.5 be used for labeling nanoparticles, and how does it affect their properties?

A4: Yes, Cyanine 5.5 can be successfully conjugated to various nanoparticles, including iron oxide nanoparticles, liposomes, and gold nanoparticles. [, , , , ] Conjugation often doesn't significantly affect the nanoparticle's physicochemical properties but enables their fluorescence detection and tracking in biological systems. [, , , , ]

Q5: How is Cyanine 5.5 used to improve drug delivery and targeting in cancer research?

A5: Cyanine 5.5 can be conjugated to tumor-targeting molecules like antibodies and peptides to create targeted imaging probes. [, , , , ] For example, researchers successfully used Cyanine 5.5-labeled:

- Anti-EGFR antibody (Erbitux): To visualize and characterize epidermal growth factor receptor (EGFR) expression in breast cancer xenografts. []

- Anti-CD24 antibody: To deliver liposomal cisplatin specifically to CD24-positive ovarian cancer cells. []

- cRGD peptide: To target integrin αvβ3 overexpressing tumors, allowing for their visualization and potential therapeutic intervention. []

Q6: Are there examples of Cyanine 5.5 being used to deliver drugs to specific organs?

A6: Researchers explored using inhalable liposomes loaded with Cyanine 5.5-labeled bovine serum albumin (BSA-Cy5.5) for targeted pulmonary delivery, achieving enhanced bioavailability compared to free BSA-Cy5.5. [] Another study investigated the spinal distribution of Cyanine 5.5 after injection via the lateral ventricle and cisterna magna in rats, suggesting a potential route for targeted drug delivery to the spinal cord. []

Q7: What evidence exists for the effectiveness of Cyanine 5.5-conjugated molecules in preclinical studies?

A7: Several studies using Cyanine 5.5-labeled probes in animal models have demonstrated promising results. For instance:

- Tumor detection: Cyanine 5.5-conjugated antibodies successfully visualized tumor growth and enabled the monitoring of therapeutic responses in vivo. [, , , , , ]

- Biodistribution studies: Cyanine 5.5 labeling facilitated the tracking of drug delivery systems and therapeutic molecules, providing insights into their pharmacokinetics and biodistribution. [, , , ]

- Monitoring disease progression: Researchers successfully used Cyanine 5.5-labeled probes to monitor inflammation in arthritis models, providing a potential tool for assessing disease activity and treatment response. [, ]

Q8: What are the primary analytical techniques used to detect and analyze Cyanine 5.5?

A8: Due to its unique fluorescence properties, Cyanine 5.5 can be readily detected and quantified using various analytical techniques, including:

- Fluorescence microscopy: Visualizing the distribution of Cyanine 5.5-labeled molecules within cells and tissues. [, , , , ]

- Flow cytometry: Quantifying cell populations based on Cyanine 5.5 fluorescence and analyzing cell surface marker expression. [, , , , ]

- In vivo optical imaging: Non-invasively monitoring the biodistribution and accumulation of Cyanine 5.5-labeled probes in living animals. [, , , , , , , ]

- Fluorescence spectroscopy: Measuring the excitation and emission spectra of Cyanine 5.5, allowing for its identification and quantification. [, , , ]

- High-performance liquid chromatography (HPLC): Separating and quantifying Cyanine 5.5 from complex mixtures, often used for purity analysis and biodistribution studies. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)